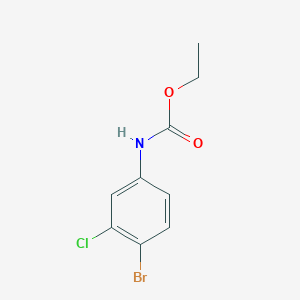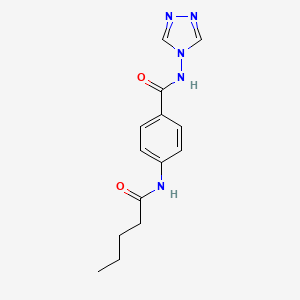
ethyl (4-bromo-3-chlorophenyl)carbamate
描述
Ethyl (4-bromo-3-chlorophenyl)carbamate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is also known as brofenacemide and has the chemical formula C9H8BrClNO2. In
科学研究应用
Ethyl (4-bromo-3-chlorophenyl)carbamate has been found to have various applications in scientific research. One of the primary applications is in the field of medicine, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This makes it a promising candidate for the treatment of conditions such as arthritis and other inflammatory disorders.
In addition to its potential medical applications, ethyl (4-bromo-3-chlorophenyl)carbamate has also been studied for its use in agriculture. It has been found to have herbicidal properties, making it a potential candidate for use as a weed killer. Its mode of action involves the inhibition of photosynthesis in plants, which results in their death.
作用机制
The mechanism of action of ethyl (4-bromo-3-chlorophenyl)carbamate involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This results in a reduction in inflammation and pain. In plants, the compound inhibits photosynthesis by disrupting the electron transport chain in chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (4-bromo-3-chlorophenyl)carbamate depend on its mode of action. In humans, it has been shown to reduce inflammation and pain, which can improve quality of life for individuals with conditions such as arthritis. In plants, it inhibits photosynthesis, which can result in their death.
实验室实验的优点和局限性
One advantage of using ethyl (4-bromo-3-chlorophenyl)carbamate in lab experiments is its specificity for cyclooxygenase enzymes, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. However, its herbicidal properties can also be a limitation, as it may interfere with the growth of other plants in the lab.
未来方向
There are several potential future directions for research involving ethyl (4-bromo-3-chlorophenyl)carbamate. One area of interest is in the development of new anti-inflammatory and analgesic agents based on the compound's structure. Another potential direction is in the development of herbicides that are more effective and environmentally friendly than current options. Additionally, further studies could be conducted to better understand the compound's mode of action and potential side effects.
属性
IUPAC Name |
ethyl N-(4-bromo-3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQZYQGUWFDYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-3-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4794758.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)
![2-chloro-N-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4794782.png)

![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)
![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794810.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine](/img/structure/B4794824.png)
![5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4794825.png)
![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)

![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)